
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPT is a piperazine derivative that has been synthesized through a multi-step process.
作用机制
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. DMPT has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contributes to its antioxidant activity. DMPT has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines, which accounts for its anti-inflammatory activity. Additionally, DMPT has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which contributes to its antioxidant activity. DMPT has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which accounts for its anti-inflammatory activity. DMPT has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, DMPT has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
DMPT has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It has been found to have low toxicity and is well-tolerated in animal models. DMPT has been shown to have a broad spectrum of antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, DMPT has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. DMPT has been found to have some cytotoxicity in certain cell lines, which limits its use in some experiments.
未来方向
DMPT has several potential future directions for research. It can be further studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT can be optimized for use in various applications, such as the development of new antimicrobial agents, neuroprotective agents, and anticancer drugs. DMPT can also be studied for its potential use in agriculture, as it has been found to enhance the growth and development of plants. Additionally, the mechanism of action of DMPT can be further elucidated to optimize its use in various applications.
Conclusion
DMPT is a piperazine derivative that has gained attention in scientific research due to its potential applications in various fields. It has antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT has been shown to inhibit the growth of various bacterial and fungal strains, scavenge free radicals, reduce inflammation, induce apoptosis in cancer cells, and have a neuroprotective effect. DMPT has several potential future directions for research, including the development of new antimicrobial agents, neuroprotective agents, anticancer drugs, and its potential use in agriculture.
合成方法
DMPT is synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 3-methylbenzoyl chloride to form the intermediate 4-(2,5-dimethylphenyl)-N-(3-methylphenyl) hydrazinecarbothioamide. This intermediate is then reacted with piperazine to form DMPT. The purity of DMPT can be enhanced through recrystallization and chromatography techniques.
科学研究应用
DMPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. DMPT has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. DMPT has also been found to scavenge free radicals and reduce oxidative stress, which makes it a potential therapeutic agent for the treatment of various oxidative stress-related diseases. DMPT has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, DMPT has been found to induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-15-5-4-6-18(13-15)21-20(24)23-11-9-22(10-12-23)19-14-16(2)7-8-17(19)3/h4-8,13-14H,9-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCYVUIGMGKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

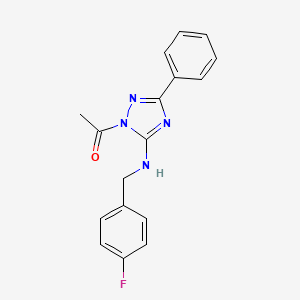
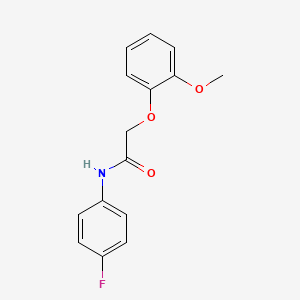
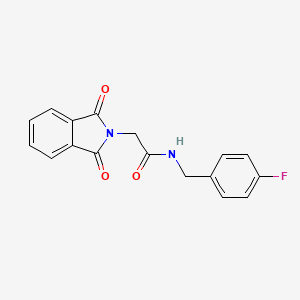

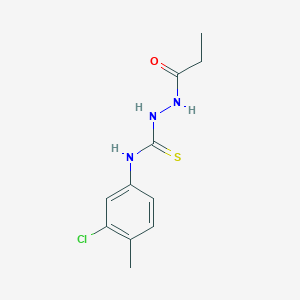
![3-[(4-methylbenzoyl)amino]phenyl 2-furoate](/img/structure/B5740941.png)
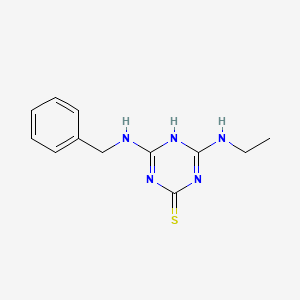
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)